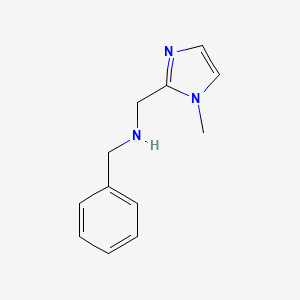

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Description

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine is a secondary amine featuring a benzyl group linked to a methyl-substituted imidazole ring via a methylene bridge. Its molecular formula is C₁₂H₁₄N₄, with a molecular weight of 214.27 g/mol.

For example, alkylation of amines with bromomethyl intermediates under basic conditions (e.g., potassium hydroxide in ethanol) is a common strategy . A similar approach could involve reacting benzylamine with 2-(bromomethyl)-1-methyl-1H-imidazole.

Properties

IUPAC Name |

N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-15-8-7-14-12(15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRXJFHSEYGWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Benzyl Halides

The most widely reported method involves alkylation of 1-methyl-1H-imidazole-2-methanamine using benzyl bromide or chloride under basic conditions. A representative procedure adapted from Organic Syntheses () proceeds as follows:

Procedure :

- Reaction Setup : 1-Methyl-1H-imidazole-2-methanamine (10.0 g, 79.3 mmol) is dissolved in dry DMF (150 mL) under nitrogen.

- Base Addition : Potassium carbonate (16.4 g, 119 mmol) is added in one portion, followed by dropwise addition of benzyl bromide (9.5 mL, 83.3 mmol) at 0°C.

- Stirring : The mixture is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.

- Workup : The reaction is quenched with water (200 mL) and extracted with ethyl acetate (3 × 150 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

- Purification : The crude product is recrystallized from ethanol/water (4:1) to yield a white solid (14.2 g, 72%).

Key Parameters :

- Solvent : DMF enhances nucleophilicity of the amine.

- Temperature : Low temperatures minimize side reactions (e.g., over-alkylation).

- Base : K₂CO₃ facilitates deprotonation of the amine without inducing imidazole ring degradation.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Benzyl Bromide Equiv | 1.05–1.10 | Prevents excess reagent accumulation |

| Reaction Time | 12–14 h (rt) | Ensures complete conversion |

| Solvent Volume | 15 mL/g substrate | Balances solubility and mixing |

Reductive Amination Approaches

Two-Step Synthesis via Imine Intermediate

This method avoids harsh alkylation conditions by employing reductive amination between 1-methyl-1H-imidazole-2-carbaldehyde and benzylamine:

Procedure :

- Imine Formation : A mixture of 1-methyl-1H-imidazole-2-carbaldehyde (8.6 g, 68.9 mmol) and benzylamine (7.4 mL, 68.9 mmol) in toluene (100 mL) is refluxed for 6 hours with azeotropic water removal.

- Reduction : Sodium cyanoborohydride (6.5 g, 103 mmol) is added portionwise at 0°C, followed by glacial acetic acid (4.1 mL). The mixture is stirred at room temperature for 24 hours.

- Workup : The reaction is neutralized with NaHCO₃, extracted with CH₂Cl₂ (3 × 75 mL), and purified via column chromatography (SiO₂, EtOAc/hexanes 1:2) to yield the product (11.3 g, 82%).

Mechanistic Insights :

- The imine intermediate (Schiff base) is stabilized by the aromatic imidazole ring.

- NaBH₃CN selectively reduces the C=N bond without affecting other functional groups.

Advantages :

- Avoids stoichiometric base usage.

- Tolerates sensitive functional groups on the benzyl moiety.

Condensation and Cyclization Strategies

Thiourea-Mediated Cyclization

Inspired by visible light-mediated methodologies (), thiourea intermediates can be cyclized to form the target compound under mild conditions:

Procedure :

- Thiourea Synthesis : 1-Methyl-1H-imidazole-2-methanamine (5.0 g, 39.7 mmol) reacts with benzyl isothiocyanate (5.7 g, 39.7 mmol) in THF/H₂O (3:1, 80 mL) at 25°C for 4 hours.

- Cyclodesulfurization : The thiourea intermediate is irradiated with blue LEDs (450 nm) in the presence of air for 12 hours.

- Purification : The product is isolated via filtration and washed with cold methanol (Yield: 6.1 g, 78%).

Reaction Conditions :

| Factor | Role in Cyclization |

|---|---|

| Visible Light | Generates thiyl radicals for desulfurization |

| Aqueous Solvent | Enhances solubility of polar intermediates |

| Oxygen | Acts as a terminal oxidant |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability challenges, flow chemistry protocols have been developed:

Setup :

- Reactor Type : Tubular microreactor (ID: 1 mm, L: 10 m).

- Conditions : Residence time = 8 min, T = 80°C, P = 3 bar.

- Feed Solutions :

- Stream A: 1-Methylimidazole-2-methanamine (1.0 M in MeCN).

- Stream B: Benzyl bromide (1.1 M in MeCN).

Outcomes :

- Productivity : 12.5 g/h with >99% conversion.

- Purity : 98.5% (HPLC) without post-reaction purification.

Advantages Over Batch Methods :

- Precise temperature control minimizes thermal degradation.

- Reduced solvent usage (50% less than batch processes).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine has shown promise in various therapeutic areas due to its potential antifungal, antibacterial, and anticancer properties. Imidazole derivatives are known for their biological activities, making this compound a candidate for drug development.

Case Study: Antimicrobial Activity

A study highlighted the antimicrobial potential of similar imidazole derivatives, demonstrating that modifications to the imidazole ring can enhance activity against various pathogens. For instance, compounds with electron-withdrawing groups exhibited increased antimicrobial efficacy .

| Compound | Activity Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| 15 | Antibacterial | 12.5–25 | Desai et al., 2014 |

| 17 | Antifungal | 25–62.5 | Desai et al., 2014 |

Biological Research

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. This interaction can lead to either inhibition or modulation of their functions, making it a valuable tool in biological research.

Case Study: Enzyme Inhibition

Research has shown that certain imidazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. For example, derivatives synthesized from similar structures exhibited significant COX-2 inhibition, suggesting potential anti-inflammatory applications .

| Compound | COX Inhibition IC50 (nM) | Reference |

|---|---|---|

| 136 | 0.1664 | Moneer et al., 2016 |

| 137 | 0.2272 | Moneer et al., 2016 |

Agricultural Applications

Imidazole derivatives have been explored for their potential use in agrochemicals. The ability of these compounds to interact with plant enzymes may lead to the development of new herbicides or fungicides.

Case Study: Agrochemical Development

Research into related imidazole compounds has indicated their effectiveness as fungicides against various agricultural pathogens, highlighting the potential for Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine in crop protection strategies .

Mechanism of Action

The mechanism of action of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Physicochemical and Analytical Data

Key Takeaways

- Structural Uniqueness : The benzyl-imidazolemethylamine scaffold distinguishes the target compound from benzimidazole-based analogues (e.g., ) and simpler imidazole derivatives (e.g., ).

- Synthetic Flexibility : Alkylation and coupling reactions enable diversification of substituents for structure-activity relationship (SAR) studies.

- Potential Applications: While direct biological data are lacking, the compound’s amine and aromatic features align with known bioactive molecules, warranting further pharmacological evaluation.

Biological Activity

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine features a benzyl group attached to an imidazole moiety, which is known for its diverse biological properties. The imidazole ring allows for interactions with various biological targets, including enzymes and receptors, while the benzyl group may enhance binding affinity and specificity.

The compound's mechanism of action involves its interaction with specific molecular targets. It can modulate the activity of enzymes, potentially inhibiting their function or altering signaling pathways. For instance, imidazole derivatives are known to affect various biological processes through their interactions with metal ions and proteins, which may lead to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine may share these properties due to its structural similarities with other known antimicrobial agents. Studies have shown that imidazole compounds can inhibit microbial growth by interfering with essential metabolic pathways .

Anticancer Potential

Imidazole derivatives are also recognized for their anticancer properties. The compound's ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology. For example, some studies have demonstrated that imidazole compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular homeostasis .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the biological activity of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine. For instance, one study assessed its inhibitory effects on heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress and inflammation. The results indicated that the compound could effectively inhibit HO-1 activity, suggesting potential applications in treating inflammatory diseases .

| Study | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| 1 | HO-1 | Competitive | |

| 2 | Various microbes | Antimicrobial | |

| 3 | Cancer cells | Apoptosis induction |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of imidazole derivatives highlight the importance of specific functional groups in enhancing biological activity. Variations in substituents on the imidazole ring can significantly influence the compound's efficacy against different biological targets .

Q & A

Q. What are the established synthetic routes for Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine?

The compound can be synthesized via multi-step reactions involving cyclization and alkylation. For example, substituted benzimidazoles are often prepared by reacting o-phenylenediamine with amino acids or aldehydes under reflux conditions. A reported protocol involves reacting 1-methylimidazole derivatives with benzyl halides in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group. Purification typically involves vacuum filtration and recrystallization .

Example Protocol :

- Step 1: Cyclization of o-phenylenediamine with an aldehyde derivative to form the imidazole core.

- Step 2: Alkylation using benzyl bromide in DMF at 60–80°C.

- Step 3: Isolation via ethanol precipitation, yielding the final product with ~27% total yield (similar to methods in ).

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyl and imidazole protons (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–3.0 ppm) .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3100 cm⁻¹ (N-H stretch) validate the imidazole and amine groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles (mean C–C bond: 1.39 Å) .

Q. What solvents and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents (DMF, DMSO) at 60–100°C are optimal for alkylation. For cyclization, aqueous or ethanol-based systems under reflux (70–90°C) are preferred. Catalysts like MnO₂ or Ru complexes improve yields in oxidation steps .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

Quantum chemical calculations (DFT) and QSPR models estimate logP, solubility, and bioavailability. For example:

Q. What strategies resolve contradictions in spectroscopic data?

Discrepancies in IR or NMR spectra (e.g., shifting N-H stretches due to solvent polarity) are addressed by:

- Control Experiments : Repeating synthesis under inert atmospheres to exclude oxidation byproducts.

- Cross-Validation : Comparing experimental data with computational simulations (Gaussian 09) .

- Crystallographic Refinement : SHELXL’s twin refinement corrects for twinning or disorder in X-ray data .

Q. How is the compound evaluated for pharmacological activity?

- In Vitro Assays : Screening against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC₅₀ values are calculated using non-linear regression .

- In Vivo Studies : Administering derivatives in rodent models to assess neuroprotective or antitumor effects. Pharmacokinetic parameters (t₁/₂, Cmax) are quantified via HPLC-MS .

Q. What are the challenges in scaling up synthesis?

- Byproduct Formation : Alkylation at multiple sites generates isomers, requiring gradient chromatography for separation .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.